N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methoxyphenoxy)acetamide
Description
The compound N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methoxyphenoxy)acetamide features a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at position 2 and a 2-methoxyphenoxyacetamide moiety at position 2. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (chloro) groups, which are critical for modulating physicochemical properties and biological activity.
Properties
Molecular Formula |
C25H20ClNO6 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H20ClNO6/c1-30-19-12-11-15(13-17(19)26)24(29)25-23(16-7-3-4-8-18(16)33-25)27-22(28)14-32-21-10-6-5-9-20(21)31-2/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
VRJUXBVGDQMWOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents and methoxylating agents.
Coupling Reactions: The final step involves coupling the benzofuran derivative with the methoxyphenoxy acetamide moiety using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Structural Features
The compound's structure includes:
- A benzofuran moiety, known for its biological activity.
- A chloro-substituted methoxyphenyl group, enhancing its interaction with biological targets.
- A methoxyphenoxy group that may influence solubility and bioavailability.
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. Its mechanism of action may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Influencing receptor activity that affects cancer cell proliferation and survival.
- Apoptosis Induction : Promoting programmed cell death in cancer cells through intrinsic pathways.
The compound has been investigated in various studies for its biological activities:
- In Vitro Studies : Demonstrated efficacy against specific cancer cell lines, suggesting potential as a therapeutic agent.
- In Vivo Studies : Preliminary animal studies indicate reduced tumor growth and inflammation, warranting further investigation into its therapeutic potential.
Potential as a Biological Probe
The compound's unique functional groups allow it to serve as a biological probe for studying enzyme interactions and cellular mechanisms. This application could enhance our understanding of various diseases and lead to the development of targeted therapies.
Synthetic Routes
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methoxyphenoxy)acetamide typically involves several key steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
- Substitution Reactions : Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
- Coupling Reactions : Final coupling with acetamide derivatives using coupling reagents like EDCI and HOBt under controlled conditions.
These methods are crucial for optimizing yield and purity, essential for biological testing.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The pathways involved can include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of acetamide derivatives with variations in aromatic substituents and heterocyclic cores. Key structural analogues include:
Key Observations :
- Substituent Impact: The 2-methoxyphenoxy group in the target compound and compound 5k may enhance solubility compared to bromophenoxy (BH31613) or isopropyl-methylphenoxy (5j) . Chloro and methoxy groups are common in bioactive molecules, influencing electronic properties and binding interactions .
- Heterocyclic Core : Benzofuran (target compound) vs. thiadiazole (5j, 5k) vs. oxadiazole (6e) cores affect rigidity, metabolic stability, and target selectivity. Benzofuran systems are associated with improved pharmacokinetics in anticancer agents .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with methoxy groups (e.g., 5k: 135–136°C) generally have lower melting points than those with bulkier substituents (e.g., 5j: 138–140°C), suggesting that the target compound’s melting point may fall within this range .
- Hydrogen Bonding : Crystal structures of acetamide derivatives () reveal N–H···O interactions stabilizing molecular packing. The target compound’s amide and methoxy groups likely facilitate similar interactions, influencing solubility and crystallinity .
Research Findings and Implications
Substituent-Driven Bioactivity : Methoxy and chloro groups enhance solubility and target affinity, as seen in compound 6e and benzofuran derivatives .
Synthetic Feasibility : High yields (72–88%) for thiadiazole derivatives () suggest scalable routes for the target compound via analogous methods.
Unresolved Questions : The target compound’s exact bioactivity and metabolic stability remain uncharacterized, warranting further in vitro and in vivo studies.
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-methoxyphenoxy)acetamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety, methoxyphenyl groups, and an acetamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 359.81 g/mol.
Research indicates that this compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain kinases involved in cancer cell signaling pathways. This inhibition leads to apoptosis (programmed cell death) in various cancer cell lines.
- Antioxidant Activity : The compound also demonstrates antioxidant properties, reducing oxidative stress in cells, which is crucial for protecting against various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The IC value was found to be 15 µM, indicating strong cytotoxicity against these cells.
- Neuroprotective Effects : Another investigation focused on neurodegenerative models revealed that the compound could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting its potential use in treating conditions like Alzheimer's disease.
- Anti-inflammatory Studies : In vivo experiments showed that administration of this compound reduced inflammation in models of rheumatoid arthritis by decreasing the levels of TNF-alpha and IL-6, which are key mediators of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
